![molecular formula C20H14S2 B1447002 2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation) CAS No. 1019983-99-3](/img/structure/B1447002.png)

2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)

描述

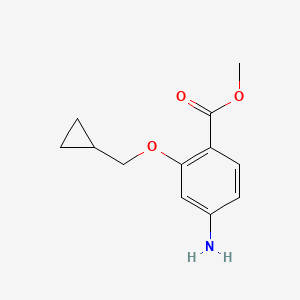

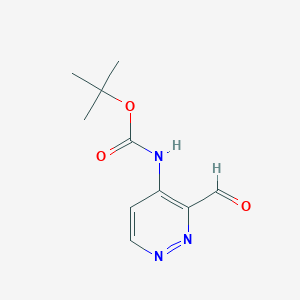

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene, also known as ADT, is an anthradithiophene-based small molecule semiconductor . It belongs to a new class of heteroacenes and has a 22-electron π-conjugated system . It is majorly used in a variety of organic electronic applications .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene .Physical And Chemical Properties Analysis

The maximum wavelength (λmax) of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is 479nm in CHCl3 .科学研究应用

Organic Field-Effect Transistors (OFETs)

2,8-Dimethylanthra[2,3-b6,7-b’]dithiophene: is utilized in the development of OFETs . These transistors are a part of organic electronics, which are known for their flexibility, lightweight, and potential for low-cost production. The compound’s high thermal stability and ability to form a crystalline structure make it an excellent semiconductor material .

Photovoltaic Cells

This compound is also explored for use in photovoltaic cells . Its strong absorption in the visible spectrum and good charge transport properties contribute to the efficiency of solar cells. By incorporating it into the active layer, researchers aim to develop more efficient and stable organic solar cells .

Light-Emitting Diodes (OLEDs)

In the realm of OLEDs , 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can be used as a component of the emissive layer. Its solid-state luminescence properties are advantageous for creating bright and energy-efficient displays .

Anti-Corrosion Coatings

The compound’s sulfur-containing rings make it a candidate for anti-corrosion coatings . When applied to metals, it can form a protective layer that prevents oxidation and corrosion, thereby extending the life of the material .

Sensing Materials

Due to its electronic properties, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can be employed as a sensing material. It can interact with various substances, changing its electrical properties, which can be measured to detect the presence of gases or other compounds .

Nonlinear Optics

The compound’s structure allows for applications in nonlinear optics . It can be used to create materials that have a nonlinear response to optical fields, which is essential for the development of optical switches and modulators .

属性

IUPAC Name |

7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJACFAPBXKLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)

![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)